
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline, also known as FM-Pyrazole, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of aniline and has a pyrazole group attached to it, which makes it a promising candidate for various research applications.
作用機序
The mechanism of action of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to activate certain signaling pathways that are involved in the regulation of glucose metabolism and inflammation.
Biochemical and Physiological Effects:
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to activate certain signaling pathways that are involved in the regulation of glucose metabolism and inflammation.
実験室実験の利点と制限
The advantages of using 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments include its potential applications in cancer research, diabetes, obesity, and inflammation. Additionally, this compound is relatively easy to synthesize and can be purified using various chromatographic techniques. However, the limitations of using 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline. One potential direction is the further investigation of its mechanism of action and its potential applications in cancer research, diabetes, obesity, and inflammation. Additionally, further studies are needed to determine the potential toxicity of this compound and to develop more efficient synthesis methods. Finally, the development of new derivatives of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline may lead to the discovery of new compounds with even greater potential for scientific research.
合成法
The synthesis of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is a multi-step process that involves the use of various reagents and solvents. One of the most commonly used methods for synthesizing this compound is the reaction of 3-fluoro-4-methoxyaniline with pyrazole-5-carboxaldehyde in the presence of a base. This reaction results in the formation of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline, which can be purified using various chromatographic techniques.
科学的研究の応用
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has anticancer properties and can inhibit the growth of various cancer cells. Additionally, 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been studied for its potential applications in the treatment of diabetes, obesity, and inflammation.
特性
IUPAC Name |
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-16-11-3-2-8(6-10(11)12)13-7-9-4-5-14-15-9/h2-6,13H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHNDLKGSPDRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=NN2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Pyrazol-3-yl)methyl)-3-fluoro-4-methoxyaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557133.png)
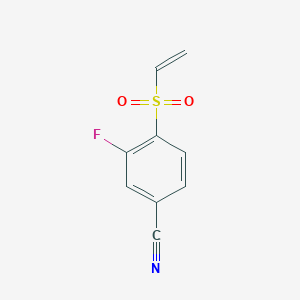
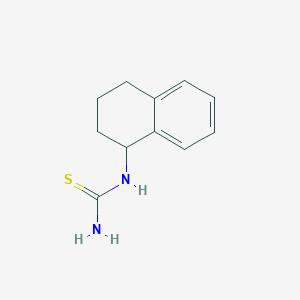
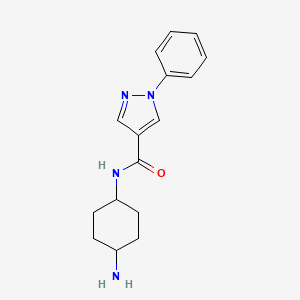
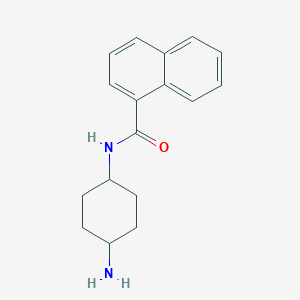


![(1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7557176.png)

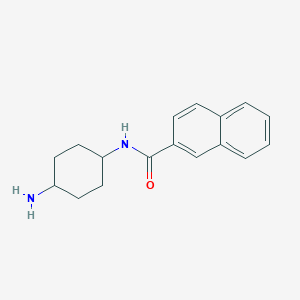

![2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide](/img/structure/B7557206.png)
![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)
